![molecular formula C6H11Cl2F2N3 B7982222 [1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl]methylamine dihydrochloride](/img/structure/B7982222.png)
[1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl]methylamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl]methylamine dihydrochloride: is a chemical compound that features a pyrazole ring substituted with a difluoroethyl group and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl]methylamine dihydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazines with 1,3-diketones or β-keto esters.
Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via difluoromethylation reactions.
Attachment of the Methylamine Group: The methylamine group can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the pyrazole ring is replaced by a methylamine group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylamine group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can convert the difluoroethyl group to a difluoromethyl group or further to a fluoromethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoroethyl group or the methylamine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Imines, nitriles
Reduction: Difluoromethyl derivatives, fluoromethyl derivatives
Substitution: Various substituted pyrazole derivatives
Scientific Research Applications
[1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl]methylamine dihydrochloride: has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders and cancer.
Agrochemicals: The compound can be used in the development of pesticides and herbicides due to its potential bioactivity.
Material Science: It can be used in the synthesis of advanced materials such as polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of [1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl]methylamine dihydrochloride involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. The methylamine group can form hydrogen bonds with biological molecules, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
[1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl]methylamine: Lacks the dihydrochloride salt form, which may affect its solubility and stability.
[1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl]ethylamine: Has an ethylamine group instead of a methylamine group, which can influence its reactivity and biological activity.
[1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl]methylamine hydrochloride: Contains only one hydrochloride salt, which may affect its physicochemical properties.
Uniqueness: : The presence of both the difluoroethyl group and the methylamine group in [1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl]methylamine dihydrochloride provides a unique combination of properties, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
[1-(2,2-difluoroethyl)pyrazol-3-yl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N3.2ClH/c7-6(8)4-11-2-1-5(3-9)10-11;;/h1-2,6H,3-4,9H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNEHGZNIEUYJAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1CN)CC(F)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
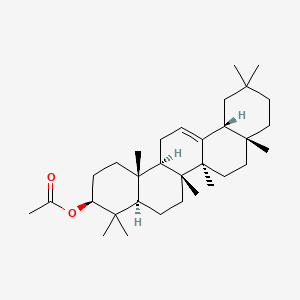
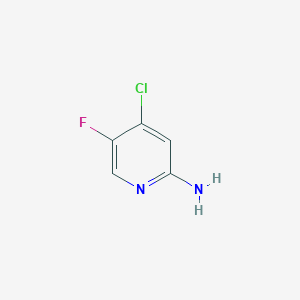
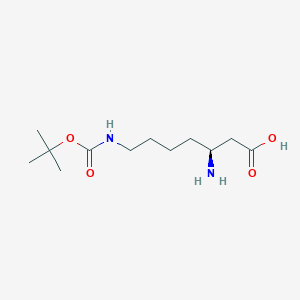
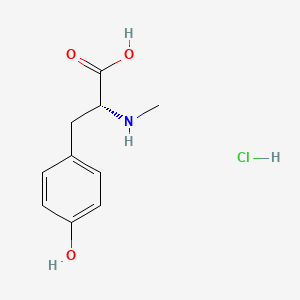
![4-[1'-ethyl-5-(3-hydroxyphenyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazol-2-yl]benzenesulfonamide](/img/structure/B7982166.png)
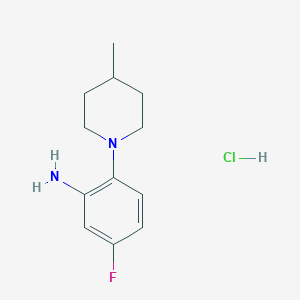
![1-[4-(4-Methylpiperazin-1-YL)phenyl]methanamine trihydrochloride](/img/structure/B7982184.png)
![[4-(3H-benzimidazol-1-ium-1-yl)phenyl]azanium;dichloride](/img/structure/B7982191.png)
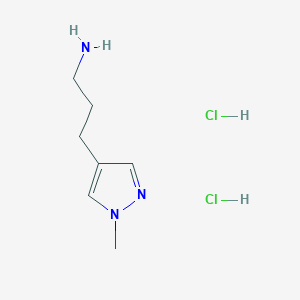
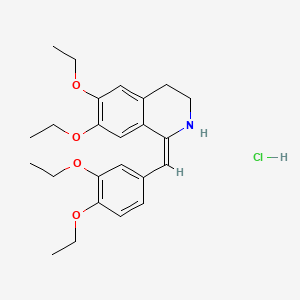
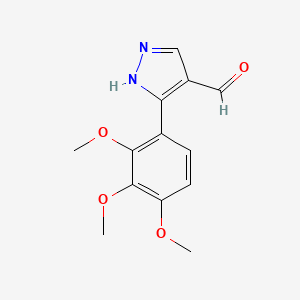
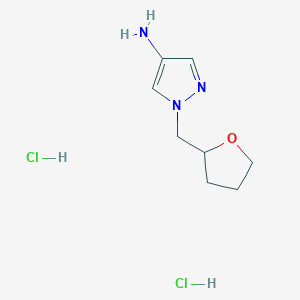
![1-(2-Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylphenyl)methanamine trihydrochloride](/img/structure/B7982232.png)
![3-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine dihydrochloride](/img/structure/B7982238.png)
